molecular formula C8H8FN B1368797 5-Fluoro-2,3-dihydro-1H-isoindole CAS No. 57584-71-1

5-Fluoro-2,3-dihydro-1H-isoindole

Cat. No.: B1368797
CAS No.: 57584-71-1
M. Wt: 137.15 g/mol
InChI Key: UYIALDLZAMTNLK-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-isoindole: is a fluorinated derivative of isoindoline, a heterocyclic compound. The presence of a fluorine atom at the 5-position of the isoindoline ring imparts unique chemical and physical properties to this compound. Isoindoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: 5-Fluoro-2,3-dihydro-1H-isoindole is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Medicine: In medicinal chemistry, this compound derivatives are explored as potential therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can improve the performance and durability of these materials.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2,3-dihydro-1H-isoindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The fluorine atom in this compound enhances its binding affinity to these enzymes, potentially altering their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. The fluorine atom in its structure enhances its binding affinity, leading to stronger interactions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions. It can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into its structure, making it more water-soluble and easier to excrete. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites. For instance, it can inhibit or activate enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to various tissues, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with cellular components. It can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, it can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1H-isoindole typically involves the fluorination of isoindoline derivatives. One common method is the electrophilic fluorination of 2,3-dihydro-1H-isoindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2,3-dihydro-1H-isoindole can undergo oxidation reactions to form corresponding isoindole-1,3-diones.

    Reduction: The compound can be reduced to form 5-fluoroisoindoline.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-Fluoroisoindole-1,3-dione.

    Reduction: 5-Fluoroisoindoline.

    Substitution: Various 5-substituted isoindoline derivatives.

Comparison with Similar Compounds

  • 5-Fluoroisoindoline
  • 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione
  • 2,3-Dihydro-5-fluoroisoindole

Comparison: this compound is unique due to its specific substitution pattern and fluorine atom at the 5-position. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to non-fluorinated isoindoline derivatives. The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIALDLZAMTNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564160
Record name 5-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57584-71-1
Record name 5-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57584-71-1
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Synthesis routes and methods

Procedure details

The procedure of Reference Example 6-(3) was followed using 10.2 g of 2-(p-toluenesulfonyl)-5-fluoroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 25 ml of propionic acid. Purification of the crude product by vacuum distillation gave 5.0 mg of 5-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-5-fluoroisoindoline
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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